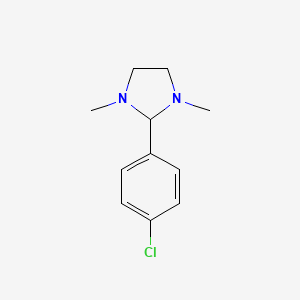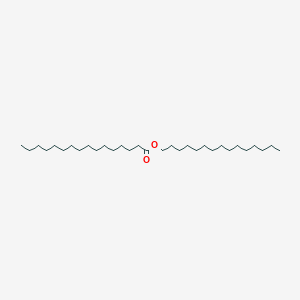
Pentadecyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl hexadecanoate, also known as cetyl palmitate, is an ester derived from hexadecanoic acid (palmitic acid) and pentadecanol. It is a waxy substance commonly found in the spermaceti organ of sperm whales and in the oil of certain plants. This compound is widely used in cosmetics and pharmaceuticals due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with pentadecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
C15H31OH+C16H32O2→C31H62O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the ester. The process may also involve the use of solvents to facilitate the reaction and improve the separation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl hexadecanoate primarily undergoes hydrolysis, where it is broken down into hexadecanoic acid and pentadecanol in the presence of water and an acid or base catalyst. It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexadecanoic acid and pentadecanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Aplicaciones Científicas De Investigación
Pentadecyl hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics as an emollient and in lubricants due to its smooth texture and stability.
Mecanismo De Acción
The mechanism of action of pentadecyl hexadecanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. It may also interact with specific proteins and enzymes involved in lipid metabolism, although the exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecyl octanoate: Another ester with similar properties but derived from octanoic acid.
Pentadecyl tetradecanoate: An ester derived from tetradecanoic acid, with slightly different physical properties.
Heptadecyl hexadecanoate: Similar to pentadecyl hexadecanoate but with a longer alcohol chain.
Uniqueness
This compound is unique due to its specific combination of hexadecanoic acid and pentadecanol, which gives it distinct physical and chemical properties. Its widespread use in cosmetics and pharmaceuticals highlights its versatility and effectiveness as an emollient and stabilizer.
Propiedades
Número CAS |
18299-77-9 |
|---|---|
Fórmula molecular |
C31H62O2 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
pentadecyl hexadecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clave InChI |
ZJJQVISBZSCPCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


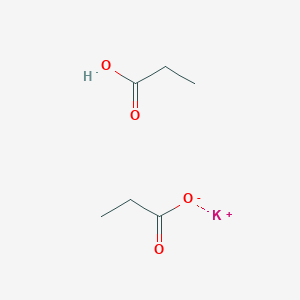

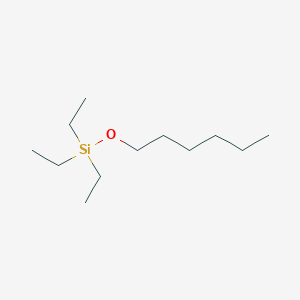
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
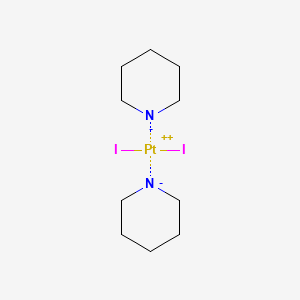
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
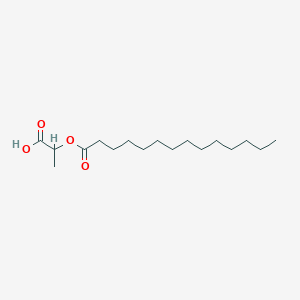
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)

![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
